

Spectroscopic Analysis of 1,1-Dimethoxypropan-2-amine: A Technical Overview

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Compound of Interest

Compound Name: 1,1-Dimethoxypropan-2-amine

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Abstract

This technical guide addresses the spectroscopic characterization of **1,1-dimethoxypropan-2-amine** (CAS No. 57390-38-2). Despite a comprehensive search of publicly available chemical and spectroscopic databases, experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific compound is not readily available. This document, therefore, provides a detailed overview of the compound's predicted properties, expected spectroscopic features based on its structure, and standardized experimental protocols for acquiring such data. This guide serves as a foundational resource for researchers intending to synthesize or work with **1,1-dimethoxypropan-2-amine**, enabling them to anticipate its spectral characteristics and design appropriate analytical methodologies.

Compound Identification and Predicted Properties

1,1-Dimethoxypropan-2-amine, also known as 2-aminopropionaldehyde dimethyl acetal, is a primary amine with the molecular formula $C_5H_{13}NO_2$. Its structure consists of a propane backbone with two methoxy groups attached to the first carbon and an amine group on the second carbon.

Table 1: Chemical Identifiers and Predicted Physical Properties

Property	Value
CAS Number	57390-38-2
Molecular Formula	C ₅ H ₁₃ NO ₂
Molecular Weight	119.16 g/mol
Boiling Point (Predicted)	149.3 °C at 760 mmHg
Density (Predicted)	0.929 g/cm ³
InChI	InChI=1S/C5H13NO2/c1-4(6)5(7-2)8-3/h4-5H,6H2,1-3H3
Canonical SMILES	CC(N)C(OC)OC

Predicted Spectroscopic Data

While experimental data is unavailable, the expected spectroscopic features can be predicted based on the molecular structure of **1,1-dimethoxypropan-2-amine**.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts

Protons	Chemical Shift (ppm)	Multiplicity	Integration
-CH ₃ (C3)	~1.0-1.2	Doublet	3H
-NH ₂	~1.5-3.0 (broad)	Singlet	2H
-CH(NH ₂) (C2)	~2.8-3.2	Multiplet	1H
-OCH ₃	~3.3-3.5	Singlet	6H
-CH(OCH ₃) ₂ (C1)	~4.2-4.5	Doublet	1H

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon	Chemical Shift (ppm)
-CH ₃ (C3)	~15-20
-CH(NH ₂) (C2)	~50-55
-OCH ₃	~52-58
-CH(OCH ₃) ₂ (C1)	~100-105

IR Spectroscopy

Table 4: Expected IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Amine)	3300-3500	Medium, Broad
C-H Stretch (Alkyl)	2850-3000	Strong
N-H Bend (Amine)	1590-1650	Medium
C-O Stretch (Acetal)	1050-1150	Strong

Mass Spectrometry

In a mass spectrum, the molecular ion peak [M]⁺ for **1,1-dimethoxypropan-2-amine** would be expected at an m/z of 119.10. Common fragmentation patterns would likely involve the loss of a methoxy group (-OCH₃, m/z 31) leading to a fragment at m/z 88, or the loss of the aminopropyl side chain.

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data for **1,1-dimethoxypropan-2-amine**.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of an internal

standard, such as tetramethylsilane (TMS), if required.

- ^1H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ^{13}C , a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling should be used to simplify the spectrum.

IR Spectroscopy

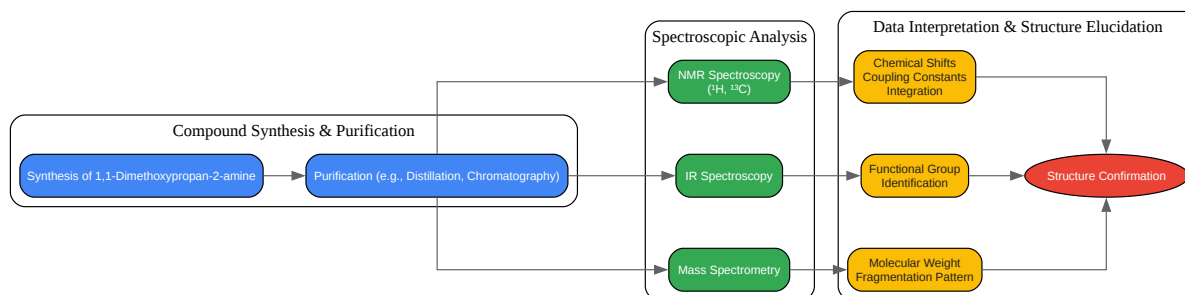
- Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
- Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm^{-1} . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
- Ionization: Electron Ionization (EI) is a common technique for volatile compounds. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a small molecule like **1,1-dimethoxypropan-2-amine**.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **1,1-dimethoxypropan-2-amine**.

Conclusion

While experimental spectroscopic data for **1,1-dimethoxypropan-2-amine** remains elusive in the public domain, this guide provides a robust framework for its anticipated spectral characteristics and the methodologies for their acquisition. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer valuable guidance for researchers in the fields of organic synthesis, analytical chemistry, and drug development who may be working with this compound. The provided workflow diagram further clarifies the logical steps involved in the structural elucidation of such molecules.

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